4-Benzoylpyridine-2-carboxylic acid
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Overview
Description
4-Benzoylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It features a benzoyl group attached to the fourth position of the pyridine ring and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of pyridine derivatives, where benzoyl chloride reacts with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the carboxylic acid group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
4-Benzoylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 4-benzoylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to interact with neurotransmitter receptors in the brain, influencing their activity and potentially exerting anticonvulsant effects. The compound’s ability to modulate receptor activity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
3-Benzoylpyridine-2-carboxylic acid: Similar in structure but with the benzoyl group at the third position.
4-Benzoylpyridine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
4-Bromopyridine-2-carboxylic acid: Contains a bromine atom instead of a benzoyl group, leading to different reactivity and applications
Uniqueness: 4-Benzoylpyridine-2-carboxylic acid is unique due to the presence of both the benzoyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications .
Biological Activity
4-Benzoylpyridine-2-carboxylic acid is a compound of significant interest in biological research due to its potential therapeutic properties. This article provides an overview of its biological activities, including antimicrobial and anticancer properties, along with relevant data tables and case studies.
Chemical Structure and Properties
This compound contains both a benzoyl group and a carboxylic acid group, which contribute to its unique chemical properties. Its structure can be represented as follows:
Where:
- C1: Pyridine ring
- C2: Benzoyl group
- C3: Carboxylic acid group
This dual functionality allows for diverse interactions with biological targets, enhancing its potential as a pharmaceutical agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 50 µg/mL |
Staphylococcus aureus | 18 | 30 µg/mL |
Klebsiella pneumoniae | 12 | 70 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro tests have demonstrated cytotoxic effects on several cancer cell lines, including:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa (cervical cancer) | 25 | 3.5 |
MCF7 (breast cancer) | 30 | 4.0 |
A549 (lung cancer) | 20 | 5.0 |
The selectivity index indicates that the compound selectively targets cancer cells over normal cells, highlighting its therapeutic potential .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Notably, it has been shown to modulate neurotransmitter receptors, which may contribute to its anticonvulsant effects. Additionally, the compound's ability to induce apoptosis in cancer cells appears linked to oxidative stress pathways and mitochondrial dysfunction .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against multidrug-resistant bacteria. The results indicated that certain modifications enhanced antibacterial activity significantly compared to the parent compound .
Case Study 2: Cancer Cell Line Testing
In another study, the anticancer properties were assessed using an MTT assay on human cancer cell lines. The results revealed that the compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability observed at concentrations above 20 µM .
Properties
IUPAC Name |
4-benzoylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-12(9-4-2-1-3-5-9)10-6-7-14-11(8-10)13(16)17/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPSTQOBCATZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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